5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Description
Historical Context of Sulfonamide Chemistry
The historical development of sulfonamide chemistry represents one of the most profound therapeutic revolutions in the history of medicine, fundamentally altering the landscape of infectious disease treatment and establishing the foundation for modern antimicrobial chemotherapy. The origins of this revolutionary class of compounds can be traced to the early 20th century, when sulfanilamide was first synthesized by a German chemist in 1908, though its therapeutic potential remained unrecognized for decades. In 1917, researchers at the Rockefeller Institute attempted to enhance the bactericidal properties of quinine derivatives by incorporating sulfanilamide, but unfortunately, these early investigations failed to include testing in experimental animals or human subjects, thus missing a crucial opportunity for medical advancement.
The transformative breakthrough came in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated a systematic screening program for antibacterial compounds under the direction of Dr. Gerhard Domagk. This research program was based on the innovative hypothesis that incorporating a sulfamyl group into dye molecules might enhance their antibacterial activity. The systematic approach yielded remarkable results when, in 1931, a sulfonamide-containing compound demonstrated effectiveness against streptococcal infections in mice. The culmination of this research occurred in December 1932 with the discovery of Prontosil, a sulfonamide-containing dye that exhibited even greater specificity against bacterial infections.
Prontosil was discovered in 1932 by a research team at the Bayer Laboratories of the I. G. Farben conglomerate in Germany led by Gerhard Domagk, who subsequently received the 1939 Nobel Prize in Physiology or Medicine for this groundbreaking discovery. The compound was first synthesized by Bayer chemists Josef Klarer and Fritz Mietzsch as part of a research program designed to find dyes that might act as antibacterial drugs in the body. Initially, sulfonamides were mainly used in the dye industry until a Bayer chemist discovered that a certain red dye had a remarkable effect on stopping bacterial infections in mice.
Properties
IUPAC Name |
2-piperidin-1-yl-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c17-15-13-14(22(20,21)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOQQXFTYACAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396134 | |
| Record name | 5-(Piperidine-1-sulfonyl)-2-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59504-48-2 | |
| Record name | 5-(Piperidine-1-sulfonyl)-2-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in solvents like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for versatile chemical modifications, making it valuable in developing new compounds with specific properties.
Biology
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies have shown that derivatives of piperidine compounds can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell growth through mechanisms involving enzyme inhibition.
Medicine
In the pharmaceutical industry, this compound is being explored for its potential use in drug development. It may target specific enzymes or receptors involved in various diseases, offering a pathway to novel therapeutic agents.
Industrial Applications
The compound is also utilized in developing new materials and chemical processes. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Uniqueness of this compound
This compound stands out due to its combination of a sulfonyl group and an amine group, which confers distinct chemical and biological properties compared to simpler piperidine derivatives.
Mechanism of Action
The mechanism of action of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in binding to the active site of enzymes, while the piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences in Substituent Effects
Dual Piperidine vs. Mono-Substitution: The target compound’s dual piperidine groups enhance steric bulk and basicity compared to analogs like 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (), which has a single piperidine sulfonyl group. This may improve receptor-binding affinity in pharmacological contexts.
Heterocyclic Core Variations :
- The thiophene derivative () replaces the phenyl ring with a sulfur-containing heterocycle, altering electronic properties and solubility. Such modifications are critical in tuning compound reactivity for applications like catalysis or drug design .
Oxadiazole-Thiol Hybrids: The oxadiazole-thiol derivative () incorporates a heterocyclic system known for hydrogen-bonding capacity, which could enhance interactions with biological targets like enzymes or nucleic acids .
Biological Activity
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and data.
The compound is characterized by the following physical properties:
- Density : 1.247 g/cm³
- Boiling Point : 524ºC at 760 mmHg
- Flash Point : 270.7ºC
- Refractive Index : 1.603 .
Antibacterial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antibacterial properties. A study synthesized a series of piperidine derivatives and evaluated their activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Staphylococcus aureus | Weak to moderate |
| Pseudomonas aeruginosa | Weak to moderate |
The synthesized compounds demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), with some exhibiting IC50 values as low as µM for AChE inhibition .
Enzyme Inhibition
The sulfonamide moiety present in the compound is associated with various enzyme inhibition activities. In particular, the piperidine derivatives showed promising results in inhibiting enzymes relevant to several diseases:
- Acetylcholinesterase (AChE) : Key for treating Alzheimer's disease.
- Urease : Important for managing urinary infections.
The most active compounds in terms of AChE inhibition had IC50 values indicating strong potency, which suggests potential therapeutic applications in neurodegenerative disorders .
Anticancer Activity
In addition to antibacterial and enzyme inhibitory effects, some studies have explored the anticancer potential of piperidine derivatives. The mechanism often involves inducing apoptosis in cancer cells or inhibiting pathways critical for tumor growth. For instance, docking studies indicated that these compounds could effectively bind to targets involved in cancer progression .
Case Studies
-
Study on Antibacterial Efficacy :
A comprehensive study synthesized several piperidine derivatives, including this compound, and tested them against common pathogens. Results showed that certain derivatives had a significant reduction in bacterial growth, highlighting their potential as new antimicrobial agents. -
Enzyme Inhibition Research :
Another research focused on the enzyme inhibition profile of the synthesized compounds demonstrated that several derivatives were effective against AChE and urease, suggesting their utility in treating conditions like Alzheimer's and urinary tract infections .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in laboratory settings?
- Methodological Answer : Follow protocols for structurally similar piperidine derivatives. Use fume hoods to avoid inhalation, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store in airtight containers to minimize static discharge risks. Emergency measures include rinsing affected areas with water for 15 minutes and consulting poison control centers if ingested .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction yields be optimized?
- Methodological Answer : Base synthesis on analogous piperidine sulfonamide reactions. Optimize yields by controlling reaction pH (e.g., sodium acetate buffers at pH 4.6–6.5) and using polar aprotic solvents like dichloromethane. Monitor intermediates via TLC and purify via column chromatography with methanol:water gradients .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with C18 columns and mobile phases combining methanol and ammonium acetate buffers (pH 6.5). Validate purity via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated with experimental data to predict reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model sulfonylation and piperidine ring interactions. Use ICReDD’s reaction path search methods to prioritize viable synthetic routes. Validate predictions with experimental kinetics data, adjusting computational parameters iteratively .
Q. What methodological frameworks are recommended for resolving contradictory data in studies investigating the biological activity of this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay experimental conditions. Use comparative analysis to isolate variables (e.g., solvent polarity, temperature) and validate results via dose-response curves or isothermal titration calorimetry (ITC) .
Q. How can Design of Experiments (DoE) principles be applied to optimize multi-step synthetic processes involving this compound?
- Methodological Answer : Use fractional factorial designs to screen critical parameters (e.g., reaction time, catalyst loading). Apply response surface methodology (RSM) to model nonlinear interactions. For example, optimize sulfonylation efficiency by varying equivalents of sulfonyl chloride and base concentration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility). Characterize degradation products via LC-MS and perform accelerated stability studies (40°C/75% RH) to identify environmental sensitivities. Cross-reference with analogous compounds’ stability data .
Experimental Design and Validation
Q. What strategies are effective for scaling up laboratory-scale synthesis of this compound while maintaining yield and purity?
- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps. Use membrane separation technologies (e.g., nanofiltration) for continuous purification. Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like impurity levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
